

CVT-313 crystal structure with CDK2 PDB 6INL

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Compound Focus: Cvt-313

CAS No.: 199986-75-9

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Structural Overview and Key Interactions

The table below summarizes the core structural and binding data for the CDK2-**CVT-313** complex from PDB entry 6INL.

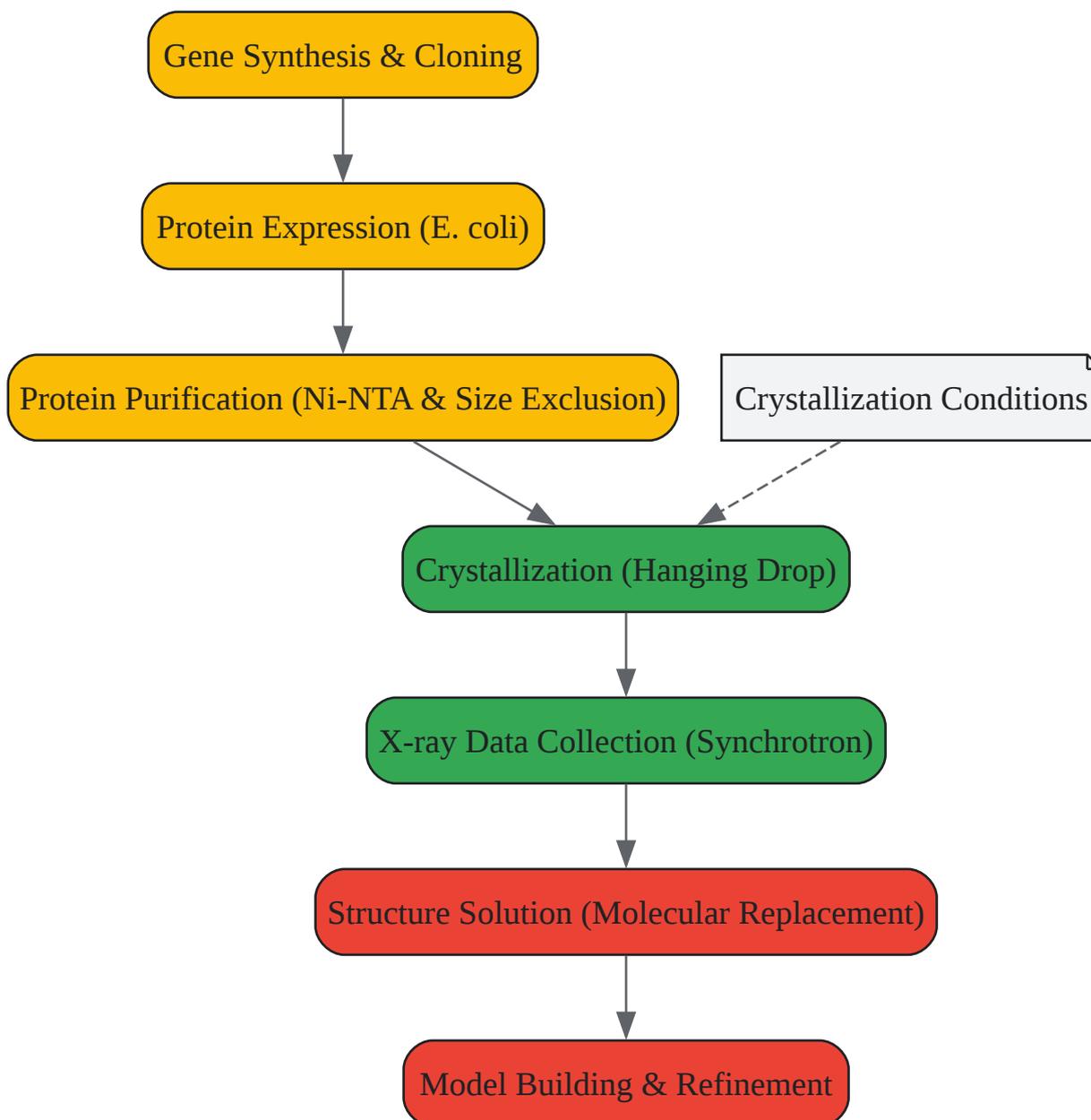
Aspect	Details
PDB ID	6INL [1]
Resolution	1.75 Å [1]
Bound Ligand	CVT-313 [1]
Biological Assay (IC ₅₀)	0.5 µM (in vitro), 1.2 µM (A549 cell line) [2] [3]
Direct Interactions	Leu83, Asp86, Asp145 [3]
Water-Mediated Interactions	Asn132 [3]
Binding Mode	ATP-competitive (Type I inhibitor) [2] [3]

CVT-313 binds to the ATP-binding pocket of CDK2 in its active conformation, classifying it as a **type I inhibitor** [3]. The binding is characterized by direct hydrogen bonds with the key residues Leu83, Asp86, and Asp145 in the kinase's active site, and is further stabilized by a water-mediated hydrogen bond to

Asn132 [3]. This network explains the compound's **selectivity**, as it shows much weaker inhibition of CDK1 and CDK4 [2].

Experimental Methodology

The determination of the 6INL structure involved key steps in protein preparation, crystallization, and data collection.



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Figure 1. Experimental workflow for determining the CDK2-**CVT-313** crystal structure.

- **Protein Expression and Purification:** Full-length human CDK2 (amino acids 1-298) was cloned into a pET-21a vector and expressed in *E. coli* BL21(DE3) cells. The protein was purified using **Ni-NTA affinity chromatography** (since the construct included a His-tag) followed by further purification via **size-exclusion chromatography** [3].
- **Crystallization:** Crystals of the CDK2-**CVT-313** complex were obtained using the **vapor diffusion, hanging drop method** at 298 K. The crystallization condition contained **0.1 M Tris pH 8.0, 0.1 M NaCl, and 20% PEG monomethyl ether 550** [4] [5].
- **Data Collection and Refinement:** X-ray diffraction data were collected at **100 K** on the **MX2 beamline** of the **Australian Synchrotron** to a resolution of **1.75 Å**. The structure was solved by **molecular replacement** using PDB entry **3QXP** as the starting model. Refinement was carried out with **REFMAC**, and data processing used **XDS** and **SCALEPACK** [1] [4] [5].

Biological Context and Significance

The biological effects of **CVT-313** are best understood in the context of the CDK2 signaling pathway. The diagram below illustrates how **CVT-313** inhibits CDK2 to induce cell cycle arrest.

Figure 2. **CVT-313** mechanism: inhibiting CDK2-mediated cell cycle progression.

- **Mechanism of Cell Cycle Arrest:** CDK2, in complex with cyclin E, is essential for the **G1 to S phase transition** of the cell cycle. Its primary function is to phosphorylate the retinoblastoma protein (Rb), which releases E2F transcription factors and allows the cell to progress into S phase [3]. By competitively inhibiting ATP binding, **CVT-313 prevents Rb hyperphosphorylation**, leading to cell cycle arrest at the **G1/S boundary** [2] [6].
- **Cellular and Preclinical Evidence:** In cell-based assays, **CVT-313** inhibits the proliferation of various human, mouse, and rat cell lines with IC_{50} values ranging from **1.25 to 20 μ M** [2] [6]. Furthermore, in a **rat carotid artery model of restenosis** (a form of pathological blood vessel narrowing), a single local application of **CVT-313** resulted in a dramatic **reduction of neointima formation by over 80%**, demonstrating its potency in suppressing aberrant cell proliferation *in vivo* [2] [6].

Research Applications and Future Directions

The high-resolution structure of the CDK2/**CVT-313** complex is a valuable tool for **structure-based drug design** [1] [3]. The detailed interaction map reveals opportunities to synthesize novel analogs of **CVT-313**

that could form additional hydrogen bonds or hydrophobic contacts within the ATP-binding pocket, potentially leading to inhibitors with **enhanced biochemical and cellular potency** [3].

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